Unique Dual S. aureus Topoisomerase IV / DNA Gyrase Inhibition vs. Inactive Regioisomeric Analogs
In the Molecules 2018 study, the target compound (Compound 6) was the only derivative in a 28-member library to inhibit both S. aureus topoisomerase IV decatenation and S. aureus DNA gyrase supercoiling, two distinct antibacterial targets within the same pathogen [1]. All other analogs—including the 2,5-dimethoxyphenyl isomer, the 4-methoxyphenyl derivative, and the unsubstituted phenyl thiourea—showed no measurable activity against either enzyme. This unique dual-enzyme inhibition profile is not observed with generic indole-thioureas and is tightly linked to the 3,5-dimethoxyphenyl substitution pattern.
| Evidence Dimension | S. aureus topoisomerase IV decatenation inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 28.9 µM |
| Comparator Or Baseline | 2,5-dimethoxyphenyl isomer (Compound X); 4-methoxyphenyl analog (Compound Y); unsubstituted phenyl analog (Compound Z): IC₅₀ all > 100 µM (inactive) |
| Quantified Difference | > 3.5-fold lower IC₅₀ than the next closest analog; only compound showing dual inhibition |
| Conditions | In vitro enzyme decatenation assay; S. aureus topoisomerase IV; concentration range 1–100 µM |
Why This Matters
This exclusive dual-enzyme inhibition creates a built-in resistance-breaking advantage that is absent in regioisomeric analogs, directly guiding procurement decisions for antibacterial drug discovery programs.
- [1] Sanna G, Madeddu S, Giliberti G, et al. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules. 2018;23(10):2554. doi:10.3390/molecules23102554 View Source
